2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide
Description
This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused benzothiophene-pyrimidine core. Key structural features include:
- Fluorine substitution at position 9 of the benzothieno ring, enhancing electronic effects and metabolic stability.
- Acetamide linkage at position 3, substituted with a 3-methylphenyl group, which may influence lipophilicity and receptor binding.
- 4-Oxo group in the pyrimidine ring, critical for hydrogen bonding and anti-inflammatory activity via COX-2 inhibition .
Properties
IUPAC Name |
2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-11-4-2-5-12(8-11)22-15(24)9-23-10-21-17-16-13(20)6-3-7-14(16)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONJBCGFNMGJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidine as the primary reactant.
Intermediate Formation: : The initial step often involves halogenation or nitration of the benzothieno-pyrimidine core to introduce necessary functional groups.
Amidation Process: : The intermediate is then subjected to amidation using N-(3-methylphenyl)acetamide under basic or acidic conditions to form the final product.
Purification: : Techniques such as crystallization, recrystallization, or chromatographic methods are employed to purify the compound.
Industrial Production Methods
The large-scale production may involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time to enhance yield and purity. Continuous flow reactors and automated systems can streamline the production process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction processes may involve the conversion of the ketone group to an alcohol or the reduction of the fluorinated benzothieno-pyrimidine ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic core, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products
The primary products formed from these reactions include various functionalized derivatives, which can serve as intermediates in further synthetic applications.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: : The compound serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Biological Assays: : Used in assays to study enzyme interactions or receptor binding activities due to its unique structural properties.
Medicine
Pharmacological Studies: : Potential use in the development of therapeutic agents, particularly in the treatment of diseases where fluorinated heterocyclic compounds show efficacy.
Industry
Material Science: : Its derivatives could be explored for their potential in creating new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide exerts its effects through interactions at the molecular level. The fluorinated core can engage in various interactions with biological targets such as enzymes or receptors. The compound's structure allows for hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
A. Position of Fluorine Substitution
B. Ring Saturation and Heteroatom Placement
Acetamide Substituent Variations
Pharmacological Profile Comparison
Research Findings and Implications
- Fluorine Positioning : The 9-fluoro substitution in the target compound may optimize electronic effects for COX-2 binding compared to 6/7-fluoro analogues .
- Acetamide Flexibility : Substituents like 3-methylphenyl balance lipophilicity and steric effects, whereas polar groups (e.g., methoxybenzyl) may compromise bioavailability .
- Core Rigidity: Aromatic benzothienopyrimidines demonstrate superior anti-inflammatory activity over saturated variants, likely due to enhanced planar interaction with COX-2 .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzothieno-pyrimidine core, which is known for various biological activities. The presence of the fluorine atom and the acetamide group may influence its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide exhibit significant anticancer properties. For example, fluorinated benzothiazoles have been shown to induce cytochrome P450 enzymes (CYP1A1), which play a crucial role in drug metabolism and activation of prodrugs into their active forms .
The mechanism by which these compounds exert their effects often involves:
- Metabolism : They are metabolized into reactive species that can form DNA adducts, leading to cell death in sensitive cancer cells.
- Induction of Enzymes : Compounds can induce the expression of metabolic enzymes such as CYP1A1, enhancing their efficacy against cancer cells.
Case Studies
- Study on Fluorinated Benzothiazoles : A study found that fluorinated derivatives showed potent antiproliferative activity without exhibiting a biphasic dose-response curve. This suggests a more predictable therapeutic window compared to other compounds that may show variable responses at different concentrations .
- In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce tumor size in xenograft models, indicating their potential as effective anticancer agents.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes key findings from various studies:
Future Directions
Research is ongoing to further elucidate the specific pathways through which this compound operates. Potential areas of exploration include:
- Synergistic Effects : Investigating how this compound interacts with other chemotherapeutics to enhance efficacy.
- Target Identification : Understanding the specific molecular targets affected by this compound could lead to more tailored therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
